6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 147269-07-6
VCID: VC21147926
InChI: InChI=1S/C13H11NO4/c1-18-9-4-2-8(3-5-9)11-7-6-10(13(16)17)12(15)14-11/h2-7H,1H3,(H,14,15)(H,16,17)
SMILES: COC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)O
Molecular Formula: C13H11NO4
Molecular Weight: 245.23 g/mol

6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

CAS No.: 147269-07-6

Cat. No.: VC21147926

Molecular Formula: C13H11NO4

Molecular Weight: 245.23 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid - 147269-07-6

Specification

CAS No. 147269-07-6
Molecular Formula C13H11NO4
Molecular Weight 245.23 g/mol
IUPAC Name 6-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Standard InChI InChI=1S/C13H11NO4/c1-18-9-4-2-8(3-5-9)11-7-6-10(13(16)17)12(15)14-11/h2-7H,1H3,(H,14,15)(H,16,17)
Standard InChI Key FQXDUENLSLFAOZ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)O
Canonical SMILES COC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)O

Introduction

Physical and Chemical Properties

6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid possesses well-defined physical and chemical properties that are essential for understanding its behavior in various chemical and biological systems. The compound is characterized by specific molecular parameters that enable its identification and facilitate its study in research settings.

Basic Molecular Characteristics

The basic molecular characteristics of the compound are summarized in the following table:

PropertyValue
CAS Number147269-07-6
Molecular FormulaC13H11NO4
Molecular Weight245.23 g/mol
IUPAC Name6-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Solubility36.8 μg/mL
PubChem Compound ID2768366

These fundamental properties provide the basis for identifying and working with the compound in laboratory settings. The molecular formula C13H11NO4 indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in specific ratios, while the molecular weight of 245.23 g/mol falls within the range typically considered favorable for drug-like compounds.

Structural Identifiers

For computational and database purposes, the compound can be represented using various structural identifiers:

Identifier TypeString
Standard InChIInChI=1S/C13H11NO4/c1-18-9-4-2-8(3-5-9)11-7-6-10(13(16)17)12(15)14-11/h2-7H,1H3,(H,14,15)(H,16,17)
Standard InChIKeyFQXDUENLSLFAOZ-UHFFFAOYSA-N
SMILESCOC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)O
Canonical SMILESCOC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)O

These structural identifiers provide unambiguous representations of the compound's chemical structure, facilitating its identification across different chemical databases and computational platforms. The InChI (International Chemical Identifier) and SMILES (Simplified Molecular-Input Line-Entry System) notations are particularly valuable for computational chemistry and cheminformatics studies.

Chemical Reactivity

The chemical reactivity of 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is largely influenced by its functional groups and their electronic effects on the molecular framework.

Influence of Functional Groups

The compound's reactivity profile is significantly shaped by the interplay between its electron-withdrawing and electron-donating groups. The carboxylic acid group at position 3 serves as an electron-withdrawing moiety, while the methoxy group on the phenyl ring acts as an electron-donating substituent. This electronic distribution creates regions of varying electron density throughout the molecule, influencing its electrophilic and nucleophilic character.

The 2-oxo group (lactam functionality) in the dihydropyridine ring contributes to the compound's hydrogen-bonding capabilities, potentially enhancing its interaction with biological targets or participation in certain chemical transformations. This functionality may also affect the acidity of the N-H proton in the dihydropyridine ring, making it more susceptible to deprotonation under basic conditions.

Comparison with Similar Compounds

To better understand the unique properties and potential applications of 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, it is valuable to compare it with structurally related compounds.

Structural Comparisons

The following table compares 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid with related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acidC13H11NO4245.234-Methoxyphenyl at position 6, carboxylic acid at position 3
1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrileC13H10N2O2226.234-Methoxyphenyl at position 1, carbonitrile at position 3
1-(3-Methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acidC15H15NO4273.283-Methoxyphenyl at position 1, methyl groups at positions 4 and 6

Functional Comparisons

Compared to 1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, which features a carbonitrile group, the carboxylic acid functionality in 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid provides different chemical reactivity and biological interaction potential. While the carbonitrile group can potentially be reduced to an amine group, the carboxylic acid offers opportunities for esterification, amidation, and salt formation.

The positioning of the methoxyphenyl group at position 6 in 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, compared to position 1 in related compounds, likely results in different spatial arrangements and intermolecular interactions. This positional difference could influence binding affinities to biological targets and participation in chemical reactions.

Research Methodologies

Investigating the properties and applications of 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid requires sophisticated research methodologies spanning multiple scientific disciplines.

Analytical Techniques

Several analytical techniques are essential for characterizing and studying this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy - For structural elucidation and verification of synthesis outcomes

  • Mass Spectrometry - For accurate mass determination and fragmentation pattern analysis

  • Infrared Spectroscopy (IR) - For identification of functional groups, particularly the carboxylic acid and carbonyl functionalities

  • X-ray Crystallography - For determination of the three-dimensional structure and molecular packing

  • High-Performance Liquid Chromatography (HPLC) - For purity analysis and separation of synthesis products

These techniques provide complementary information about the compound's structure, purity, and physicochemical properties . For instance, in the analysis of similar compounds, 1H NMR spectroscopy has been used to identify characteristic signals corresponding to methoxy protons and other key structural features.

Computational Methods

Computational approaches offer valuable insights into the compound's properties:

  • Molecular Modeling - For visualization of the three-dimensional structure and conformational analysis

  • Density Functional Theory (DFT) Calculations - For electronic structure analysis and prediction of reactivity

  • Molecular Docking Studies - For evaluation of potential interactions with biological targets

  • Quantitative Structure-Activity Relationship (QSAR) Analysis - For prediction of biological activities based on structural features

These computational methods complement experimental techniques, providing theoretical foundations for observed properties and guiding experimental design for further investigations.

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